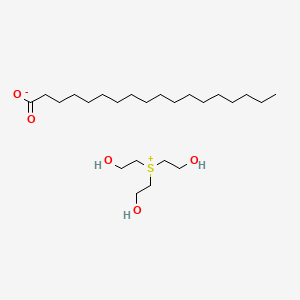

Tris(2-hydroxyethyl)sulphonium stearate

Beschreibung

Eigenschaften

CAS-Nummer |

29398-82-1 |

|---|---|

Molekularformel |

C24H50O5S |

Molekulargewicht |

450.7 g/mol |

IUPAC-Name |

octadecanoate;tris(2-hydroxyethyl)sulfanium |

InChI |

InChI=1S/C18H36O2.C6H15O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-4-10(5-2-8)6-3-9/h2-17H2,1H3,(H,19,20);7-9H,1-6H2/q;+1/p-1 |

InChI-Schlüssel |

RLAAQIIKPXWKPU-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].C(C[S+](CCO)CCO)O |

Herkunft des Produkts |

United States |

Synthetic Pathways and Mechanistic Considerations for Tris 2 Hydroxyethyl Sulphonium Stearate

Precursor Synthesis and Functionalization Strategies

The formation of Tris(2-hydroxyethyl)sulphonium stearate (B1226849) is predicated on the successful synthesis and purification of its two primary precursors: the Tris(2-hydroxyethyl)sulphonium cation and the stearate anion. Each precursor has a distinct synthetic pathway that leverages different functionalization strategies.

Synthesis of Tris(2-hydroxyethyl)sulphonium Precursors

The core of the cationic precursor is a sulfur atom bonded to three separate 2-hydroxyethyl groups. The synthesis begins with a suitable thioether, which is then alkylated to achieve the desired positively charged sulphonium center.

The fundamental reaction for the formation of sulphonium salts is the alkylation of a thioether. In this reaction, the sulfur atom of the thioether acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This process, typically a bimolecular nucleophilic substitution (SN2) reaction, results in the formation of a new carbon-sulfur bond and a positive formal charge on the sulfur atom, creating a sulphonium salt. nih.gov

For the synthesis of the Tris(2-hydroxyethyl)sulphonium cation, the logical starting material is bis(2-hydroxyethyl)sulfide, commonly known as thiodiglycol (B106055). ebi.ac.ukwikipedia.org This molecule already contains two of the three required hydroxyethyl (B10761427) groups. Thiodiglycol itself is commercially produced through the reaction of 2-chloroethanol (B45725) with sodium sulfide (B99878) or by reacting ethylene (B1197577) oxide with hydrogen sulfide. wikipedia.orggoogle.com

The crucial step is the quaternization of the sulfur center in thiodiglycol by introducing a third 2-hydroxyethyl group. This is achieved by reacting thiodiglycol with an alkylating agent that can provide a hydroxyethyl moiety. Common choices for such agents include ethylene oxide or a 2-haloethanol, such as 2-chloroethanol. The sulfur atom's lone pair of electrons attacks the electrophilic carbon of the alkylating agent, leading to the formation of the trisubstituted sulphonium cation.

The efficiency and yield of the sulphonium cation formation are highly dependent on the reaction conditions. Key parameters must be carefully controlled to ensure the desired product is formed with minimal side reactions.

Key Reaction Parameters for Sulphonium Cation Formation

| Parameter | Considerations and Typical Conditions |

|---|---|

| Solvent | Polar solvents are generally preferred as they can stabilize the resulting ionic sulphonium salt. Water or lower alcohols are suitable choices. wikipedia.org |

| Temperature | The reaction rate is temperature-dependent. Moderate heating is often required to overcome the activation energy of the reaction. However, excessive temperatures can lead to undesired side reactions, such as elimination or decomposition. A reaction temperature of around 90-100°C is often employed for quaternization reactions. mdpi.com |

| Reactant Stoichiometry | The molar ratio between the thiodiglycol and the alkylating agent (e.g., ethylene oxide) is critical. A slight excess of the alkylating agent may be used to drive the reaction towards completion, ensuring full conversion of the thioether. |

| Catalyst | The reaction of a thioether with ethylene oxide can often proceed without a catalyst. If a 2-haloethanol is used as the alkylating agent, a weak base might be added to neutralize the hydrohalic acid byproduct, although this can complicate the purification process. |

| Pressure | If a gaseous reactant like ethylene oxide is used at temperatures above its boiling point, the reaction may need to be conducted under pressure in a sealed reactor to maintain a sufficient concentration of the reactant in the liquid phase. |

Careful optimization of these factors is essential for the high-yield, high-purity synthesis of the Tris(2-hydroxyethyl)sulphonium cation precursor. mdpi.com

Preparation of Stearic Acid and its Derivatives

The anionic component of the target compound is stearate, the conjugate base of stearic acid. nih.gov The preparation of this precursor involves sourcing and purifying stearic acid, followed by a derivatization step to generate the anion.

Stearic acid (octadecanoic acid) is a common saturated fatty acid that is widely available from natural sources. cargohandbook.com

Sources : The primary commercial sources are animal fats (tallow) and vegetable fats and oils. cargohandbook.comstearic-acid.net Animal fat can contain up to 30% stearic acid, while most vegetable fats have lower concentrations. Notable exceptions are cocoa butter and shea butter, which have high stearic acid content (28–45%). cargohandbook.com

Initial Extraction : The first step in production is the hydrolysis of triglycerides in these fats and oils. This is typically accomplished by treating the fat with water at high pressure and temperature (above 200°C), a process known as saponification, which yields a mixture of free fatty acids and glycerol. cargohandbook.comstearic-acid.net

Commercial stearic acid is often a mixture containing palmitic acid and small amounts of unsaturated oleic acid. cargohandbook.com Several methods are used to purify stearic acid from this mixture. powereng.com

Comparison of Stearic Acid Purification Methods

| Purification Method | Principle | Advantages |

|---|---|---|

| Fractional Distillation | Separation based on differences in the boiling points of the various fatty acids in the mixture under reduced pressure. stearic-acid.net | Effective for large-scale industrial separation. |

| Hydrogenation | Catalytic conversion of unsaturated fatty acids (like oleic acid) into saturated fatty acids (stearic acid). stearic-acid.netpowereng.com | Increases the overall yield of saturated acids and removes reactive unsaturated components. |

| Solvent Crystallization | The fatty acid mixture is dissolved in a suitable solvent (e.g., acetone, methyl ethyl ketone) and cooled. Stearic acid, having lower solubility and a higher melting point, selectively crystallizes out and is separated by filtration. powereng.comgoogle.com | Can achieve very high purity (e.g., >99%). google.com |

To be used in the synthesis of the final ionic compound, stearic acid must be converted into its reactive anionic form, stearate (C₁₇H₃₅COO⁻). nih.govatamanchemicals.com This is a straightforward acid-base reaction where the acidic proton of the carboxylic acid group is removed.

Synthetic Pathways to Tris(2-hydroxyethyl)sulphonium Stearate

| Pathway | Description |

|---|---|

| 1. Direct Neutralization | Stearic acid is reacted directly with a basic form of the cation, Tris(2-hydroxyethyl)sulphonium hydroxide (B78521). The sulphonium hydroxide itself can be prepared from a salt like Tris(2-hydroxyethyl)sulphonium chloride through treatment with a strong base or via ion-exchange chromatography. This is a simple acid-base neutralization reaction yielding the target salt and water as the only byproduct. |

| 2. Salt Metathesis (Double Decomposition) | A pre-formed water-soluble salt of each ion is reacted. For instance, Tris(2-hydroxyethyl)sulphonium chloride is reacted with a stearate salt, such as sodium stearate. goldstab.combaerlocher.com Sodium stearate is readily prepared by reacting stearic acid with sodium hydroxide. atamanchemicals.com The reaction is typically driven by the precipitation of a byproduct (e.g., sodium chloride) if a non-polar solvent is used, or it simply results in an aqueous solution of the four ions. |

Both methods effectively combine the synthesized sulphonium cation with the stearate anion to yield the final product, this compound.

Targeted Synthesis of this compound

The synthesis of this compound, a functionalized ionic liquid, can be approached through several strategic pathways. The selection of a particular method often depends on the availability of starting materials, desired purity, and scalability of the process. The primary routes for obtaining this sulfonium (B1226848) salt involve the modification of a pre-formed sulfonium cation with the desired stearate anion or the direct combination of appropriate precursors.

Direct Anion Exchange Methods

Direct anion exchange, or metathesis, is a prevalent and straightforward method for the synthesis of ionic liquids, including sulfonium salts. umn.eduugent.be This approach typically begins with a sulfonium salt containing a simple, easily exchangeable anion, such as a halide. For the synthesis of the target compound, a common precursor is tris(2-hydroxyethyl)sulphonium chloride. sigmaaldrich.com The core of the method involves reacting this precursor with a source of the stearate anion, leading to the precipitation of an inorganic salt and leaving the desired this compound in solution.

The general reaction can be represented as: [Tris(2-hydroxyethyl)S]⁺Cl⁻ + M⁺Stearate⁻ → [Tris(2-hydroxyethyl)S]⁺Stearate⁻ + M⁺Cl⁻

Where M⁺ is a metal cation, such as sodium or potassium.

Solvent-based precipitation is a widely employed technique in anion exchange reactions. The choice of solvent is critical to ensure that the starting materials are soluble while the resulting inorganic halide salt byproduct is insoluble, thus driving the reaction to completion through Le Chatelier's principle.

In a typical procedure, tris(2-hydroxyethyl)sulphonium chloride and a stearate salt, such as sodium stearate or potassium stearate, are dissolved in a suitable solvent. Alcohols like methanol (B129727) or ethanol, or mixtures of solvents, are often used. acs.org Upon mixing, the insoluble sodium or potassium chloride precipitates out of the solution.

Table 1: Solvent Properties for Anion Exchange

| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | Utility |

| Methanol | 32.7 | 64.7 | Good solubility for many ionic liquid precursors. |

| Ethanol | 24.5 | 78.4 | Another common choice, with lower polarity than methanol. |

| Acetonitrile | 37.5 | 81.6 | A polar aprotic solvent that can be effective for hydrophobic salts. mdpi.com |

| Water | 80.1 | 100.0 | Can be used, but separation may be more complex if the product is water-soluble. |

The precipitated inorganic salt is then removed by filtration. The filtrate, containing the desired this compound, is then subjected to solvent removal, typically under reduced pressure. The final product may be further purified by washing with a non-polar solvent to remove any unreacted stearate salt or other organic impurities. The progress and purity can be monitored using techniques like NMR spectroscopy to confirm the quantitative exchange of the anion. rsc.orgresearchgate.net

For ionic liquids that are immiscible with water, liquid-liquid extraction provides an effective method for synthesis and purification. If this compound exhibits hydrophobic character due to the long stearate alkyl chain, this method would be highly applicable.

In this protocol, an aqueous solution of tris(2-hydroxyethyl)sulphonium chloride would be mixed with an organic solvent containing a stearate salt. Alternatively, the reaction between the chloride salt and a stearate salt can be performed in a biphasic system of water and a water-immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate. ugent.be After the anion exchange occurs, the newly formed, more hydrophobic, this compound preferentially partitions into the organic phase, while the inorganic chloride salt remains in the aqueous phase.

The two phases are then separated. The organic layer containing the product is washed multiple times with deionized water to remove any remaining chloride ions and other water-soluble impurities. Finally, the organic solvent is evaporated under vacuum to yield the pure sulfonium stearate salt. This method is advantageous as it often results in a product with very low halide impurity levels. mdpi.com

Brønsted Acid-Base Neutralization Approaches

The synthesis of protic ionic liquids (PILs) through the neutralization reaction between a Brønsted acid and a Brønsted base is a well-established, atom-economical method. acs.org This approach can be considered by analogy for the synthesis of this compound. This would involve the reaction of a tris(2-hydroxyethyl)sulphonium hydroxide precursor with stearic acid.

The reaction is as follows: [Tris(2-hydroxyethyl)S]⁺OH⁻ + Stearic Acid → [Tris(2-hydroxyethyl)S]⁺Stearate⁻ + H₂O

This method is particularly "green" as the only byproduct is water. The synthesis of the analogous tris(2-hydroxyethyl)ammonium-based PILs has been successfully achieved through the direct neutralization of tris(2-hydroxyethyl)amine (a Brønsted base) with various carboxylic acids. acs.org

Precise stoichiometric control is paramount in Brønsted acid-base neutralization to ensure the complete conversion and purity of the final product. An equimolar amount of the sulfonium hydroxide base and stearic acid must be used. acs.org The reaction is typically performed by adding the acid to the base solution (or vice versa) in a controlled, often dropwise, manner to manage the exothermic nature of the neutralization.

The reaction kinetics are generally fast, as proton transfer reactions between strong acids and bases are rapid. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by pH measurement until a neutral point is reached. acs.org For solid acids like stearic acid, the reaction mixture may be gently heated to ensure complete reaction and homogeneity. acs.org

To further enhance the green credentials of the synthesis, a solvent-free approach can be adopted. This is particularly feasible when one of the reactants is a liquid at or near room temperature, or if the reaction can be conducted by melting the reactants together.

In a potential solvent-free synthesis of this compound, stearic acid (melting point ~69°C) could be melted, and the tris(2-hydroxyethyl)sulphonium hydroxide solution (assuming it is in aqueous form) could be added slowly with vigorous stirring. The water formed as a byproduct, along with any water from the base solution, would then be removed under vacuum at an elevated temperature to drive the reaction to completion and isolate the pure ionic liquid. This method avoids the use of organic solvents, simplifying the workup procedure and reducing waste. Similar solvent-free approaches have been successfully used for other protic ionic liquids to avoid side reactions. acs.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial in developing a sustainable and environmentally benign synthesis process for this compound. Key considerations include the selection of solvents and the optimization of energy efficiency.

Solvent Selection and Minimization

Ionic liquids, such as the target compound itself, are often considered "green solvents" due to their negligible vapor pressure, which reduces air pollution and flammability risks. acs.orgacs.orgijbsac.orgresearchgate.netijnrd.orgresearchgate.net For the synthesis of the Tris(2-hydroxyethyl)sulphonium cation, a plausible precursor, Tris(2-hydroxyethyl)sulfonium chloride, can be synthesized. The reaction of thiodiglycol with an alkylating agent like 2-chloroethanol could potentially be carried out in a polar protic solvent like water or a short-chain alcohol to facilitate the dissolution of the reactants. However, to minimize solvent waste, a solvent-free approach, where the reactants are heated together, is preferable if feasible. jst.go.jpresearchgate.net

In the subsequent metathesis reaction with a stearate salt, such as sodium stearate, water is a favorable solvent choice. It is non-toxic, readily available, and environmentally benign. The reaction would involve dissolving both the Tris(2-hydroxyethyl)sulphonium salt and the stearate salt in water, leading to the precipitation of the less soluble this compound, which can then be isolated by filtration.

Table 1: Comparison of Potential Solvents for the Synthesis of this compound

| Solvent | Green Chemistry Advantages | Green Chemistry Disadvantages |

| Water | Non-toxic, non-flammable, readily available, environmentally benign. | May require significant energy for removal if drying is necessary. |

| Ethanol | Renewable resource, biodegradable, relatively low toxicity. | Flammable, volatile organic compound (VOC). |

| Solvent-free | Eliminates solvent waste, reduces purification steps, high atom economy. | May require higher temperatures, potential for side reactions. |

| Ionic Liquids | Low volatility, high thermal stability, recyclable. acs.orgacs.orgijbsac.orgresearchgate.netijnrd.orgresearchgate.net | Can be expensive, potential for toxicity and bioaccumulation depending on the structure. |

Energy Efficiency Considerations

Minimizing energy consumption is a cornerstone of green chemistry. rsc.org The synthesis of this compound should be designed to proceed at or near ambient temperature and pressure to reduce energy inputs.

The formation of the sulfonium cation from thiodiglycol and an alkylating agent is an exothermic reaction. By controlling the rate of addition of the reactants, the reaction temperature can be maintained without the need for external heating, thus conserving energy. Microwave irradiation presents an alternative energy-efficient method that can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

For the metathesis step, conducting the reaction at room temperature is ideal. The choice of reactants that allow for spontaneous precipitation of the product upon mixing will eliminate the need for heating or cooling, further enhancing the energy efficiency of the process.

Post-Synthetic Purification and Isolation Protocols

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any remaining solvent. The purification strategy typically involves chromatographic separation techniques followed by recrystallization and drying.

Chromatographic Separation Techniques

Chromatographic methods are powerful tools for the purification of ionic compounds like this compound. Ion-exchange chromatography is particularly well-suited for this purpose. cytivalifesciences.comharvardapparatus.compurolite.comsigmaaldrich.comgbiosciences.com

In a typical ion-exchange chromatography setup for this compound, a cation-exchange resin would be employed. The crude product, dissolved in a suitable solvent of low ionic strength, is loaded onto the column. The Tris(2-hydroxyethyl)sulphonium cations will bind to the negatively charged stationary phase, while any unreacted anionic impurities or non-ionic byproducts will pass through. The desired sulfonium cation is then eluted from the column by using a buffer with a gradually increasing salt concentration or by changing the pH. cytivalifesciences.comharvardapparatus.compurolite.comsigmaaldrich.comgbiosciences.com

High-performance liquid chromatography (HPLC) with a suitable column, such as a mixed-mode column that allows for both ionic and hydrophobic interactions, can also be used for the analysis and purification of ionic liquids. mdpi.comnih.govsielc.comnovapublishers.commdpi.com This technique offers high resolution and can effectively separate the target compound from closely related impurities.

Table 2: Overview of Chromatographic Techniques for Purification

| Technique | Stationary Phase | Mobile Phase | Separation Principle |

| Cation-Exchange Chromatography | Negatively charged resin | Buffer with increasing salt gradient or pH change | Separation based on the charge of the cation. |

| High-Performance Liquid Chromatography (HPLC) | Mixed-mode (e.g., Obelisc R) | Acetonitrile/water with buffer | Separation based on a combination of ionic and hydrophobic interactions. sielc.com |

Recrystallization and Drying Procedures

After chromatographic purification, recrystallization is often employed to obtain a highly pure, crystalline product. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. youtube.com

For a long-chain ionic liquid like this compound, a solvent pair might be effective. This could involve dissolving the compound in a polar solvent in which it is readily soluble, followed by the addition of a less polar anti-solvent to induce crystallization. youtube.com Potential solvent systems could include ethanol/water or acetone/water mixtures. The solution is heated to ensure complete dissolution and then allowed to cool slowly to promote the formation of well-defined crystals. The purified crystals are then collected by filtration.

The final step in the isolation process is drying to remove any residual solvent and water. Due to the hygroscopic nature of many ionic liquids, this step is crucial. illinois.eduutp.edu.myaidic.itaiaa.orggoogle.com Vacuum drying at a moderately elevated temperature is an effective method for removing volatile solvents and water. illinois.eduutp.edu.myaiaa.org For trace amounts of water, azeotropic distillation with a suitable entrainer can be employed. google.com The purity and dryness of the final product can be confirmed using techniques such as Karl Fischer titration for water content and spectroscopic methods like NMR.

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure Confirmation

For the stearate (B1226849) anion , the ¹H NMR spectrum is characterized by several key signals. The terminal methyl (CH₃) protons typically appear as a triplet at approximately 0.88 ppm. aocs.org A large, complex multiplet signal between 1.2 and 1.4 ppm arises from the long chain of methylene (B1212753) (CH₂) groups. aocs.org The methylene group alpha to the carboxylate group (α-CH₂) is deshielded and appears as a triplet around 2.35 ppm, while the beta methylene group (β-CH₂) resonates at about 1.65 ppm. aocs.org

The ¹³C NMR spectrum of the stearate anion shows the carboxylate carbon (COO⁻) at the most downfield position, typically in the range of 178-180 ppm. The terminal methyl carbon appears at approximately 14.1 ppm. The long methylene chain produces a series of signals between 22 and 34 ppm, with the α-CH₂ and β-CH₂ carbons appearing at distinct chemical shifts due to the influence of the carboxylate group. chemicalbook.comhmdb.canih.gov

For the Tris(2-hydroxyethyl)sulphonium cation , predicting the exact chemical shifts is more challenging without direct experimental data. However, based on data for analogous sulfonium (B1226848) salts, the methylene protons adjacent to the positively charged sulfur atom (S⁺-CH₂) are expected to be significantly deshielded, likely appearing in the range of 3.5-4.0 ppm. nih.gov The methylene protons adjacent to the hydroxyl group (CH₂-OH) would also be deshielded, with their chemical shift influenced by hydrogen bonding and the solvent, likely appearing in a similar or slightly downfield region. The hydroxyl (OH) protons themselves would present a broad signal whose position is highly dependent on concentration and solvent.

In the ¹³C NMR spectrum of the cation, the carbons bonded to the sulfur atom (S⁺-CH₂) would be the most deshielded within the cation's structure, followed by the carbons bearing the hydroxyl groups (CH₂-OH).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Tris(2-hydroxyethyl)sulphonium stearate

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Stearate: Terminal CH₃ | ~0.88 | Triplet |

| Stearate: (CH₂)₁₄ | ~1.2-1.4 | Multiplet |

| Stearate: β-CH₂ | ~1.65 | Multiplet |

| Stearate: α-CH₂ | ~2.35 | Triplet |

| Cation: S⁺-CH₂- | ~3.5-4.0 | Triplet |

| Cation: -CH₂-OH | ~3.7-4.2 | Triplet |

| Cation: -OH | Variable | Broad Singlet |

Data is predicted based on analogous compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Stearate: Terminal CH₃ | ~14.1 |

| Stearate: (CH₂)n | ~22-34 |

| Stearate: COO⁻ | ~178-180 |

| Cation: S⁺-CH₂- | ~50-55 |

| Cation: -CH₂-OH | ~60-65 |

Data is predicted based on analogous compounds.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Analysis

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the connectivity within this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. For the stearate chain, COSY would show correlations between adjacent methylene groups. For the cation, it would confirm the coupling between the S⁺-CH₂ and CH₂-OH protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edupressbooks.pubnih.gov It would be instrumental in assigning each carbon signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum, for both the cation and the anion.

Solid-State NMR for Supramolecular Architecture (if applicable)

In cases where this compound exists as a crystalline or amorphous solid, solid-state NMR (ssNMR) can provide valuable insights into its supramolecular architecture and the dynamics of the ions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and provide information about the local environment and packing of the molecules. nih.govrsc.org For ionic liquids, ssNMR has been used to study phase transitions and the mobility of cations and anions within the solid matrix. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Interactions

The FTIR spectrum of this compound would be a composite of the vibrational modes of the stearate anion and the Tris(2-hydroxyethyl)sulphonium cation.

For the stearate anion , the most prominent features are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which typically appear in the regions of 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the long alkyl chain are observed in the 2800-3000 cm⁻¹ region, with characteristic peaks for the symmetric and asymmetric stretches of the CH₂ and CH₃ groups. researchgate.net

For the Tris(2-hydroxyethyl)sulphonium cation , a broad absorption band corresponding to the O-H stretching of the hydroxyl groups is expected in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the ethyl groups would also appear in the 2800-3000 cm⁻¹ region, overlapping with those of the stearate anion. The C-O stretching vibration of the alcohol groups would likely be observed in the 1000-1100 cm⁻¹ range. The presence of the positively charged sulfur atom would influence the vibrations of the adjacent C-S and C-C bonds.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Hydroxyl |

| 2800-3000 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1540-1650 | Asymmetric COO⁻ stretch | Carboxylate |

| 1360-1450 | Symmetric COO⁻ stretch | Carboxylate |

| 1000-1100 | C-O stretch | Alcohol |

Data is predicted based on analogous compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound would also show contributions from both the cation and the anion.

The stearate anion exhibits strong Raman signals for the C-H stretching modes between 2800 and 3000 cm⁻¹. pharmtech.comnih.govresearchgate.netmdpi.com The C-C stretching vibrations of the long alkyl chain give rise to a series of bands in the fingerprint region (800-1200 cm⁻¹). The symmetric stretch of the carboxylate group is also Raman active.

For the Tris(2-hydroxyethyl)sulphonium cation , the C-S stretching vibrations, which are often weak in FTIR, may be more prominent in the Raman spectrum, providing direct evidence for the sulfonium core. The C-C and C-O stretching vibrations of the hydroxyethyl (B10761427) groups would also be observable.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 2800-3000 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1400-1460 | CH₂ deformation | Alkyl |

| 1295 | CH₂ twist | Alkyl |

| 1050-1150 | C-C stretch | Alkyl Chain |

| 600-700 | C-S stretch | Sulfonium |

Data is predicted based on analogous compounds.

Elemental Analysis for Stoichiometry and Purity

Elemental analysis provides a quantitative determination of the percentage composition of elements (carbon, hydrogen, oxygen, sulfur) in a sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₂₄H₅₀O₅S. nih.gov A close correlation between the experimental and theoretical values is a strong indicator of the sample's stoichiometric integrity and high purity. Deviations can indicate the presence of residual solvents, starting materials, or other impurities. lookchem.com

| Theoretical Elemental Composition of this compound | |

| Element | Theoretical Percentage (%) |

| Carbon (C) | 63.95% |

| Hydrogen (H) | 11.18% |

| Oxygen (O) | 17.75% |

| Sulfur (S) | 7.12% |

This table presents the calculated theoretical elemental percentages based on the molecular formula C₂₄H₅₀O₅S.

Thermal Analysis Techniques for Phase Behavior Characterization (e.g., DSC, TGA)

Thermal analysis techniques are essential for characterizing the phase behavior and thermal stability of materials. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable. tainstruments.comtainstruments.com These methods measure changes in the physical and chemical properties of the substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is used to detect phase transitions, such as melting, crystallization, and glass transitions (Tg). tainstruments.com In a DSC experiment, the heat flow into or out of a sample is measured as it is heated or cooled. For a compound like this compound, which may exhibit properties of an ionic liquid, DSC can identify the melting point (Tm) or a glass transition temperature if it has an amorphous structure. researchgate.net These transitions appear as peaks or steps in the DSC thermogram, providing critical information about the material's physical state over a range of temperatures.

Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of the compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which mass loss begins indicates the onset of thermal decomposition. For related protic ionic liquids, isothermal TGA has shown that mass loss can begin at temperatures around 350 K (77 °C). researchgate.net The TGA profile for this compound would establish the upper temperature limit of its stability before degradation occurs.

| Thermal Analysis Techniques and Their Applications | |

| Technique | Primary Application for this compound |

| Differential Scanning Calorimetry (DSC) | Identification of melting point, glass transition, and other phase transition temperatures. tainstruments.com |

| Thermogravimetric Analysis (TGA) | Determination of the onset temperature of thermal decomposition and overall thermal stability. |

This table outlines the primary uses of DSC and TGA in the characterization of the compound's thermal properties.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) stands as a cornerstone analytical technique for the investigation of crystalline materials. It provides unparalleled insight into the atomic and molecular arrangement within a crystal lattice. This non-destructive method relies on the principle of elastic scattering of X-rays by the electron clouds of atoms in a periodic arrangement. When a monochromatic X-ray beam interacts with a crystalline solid, constructive interference occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern. carleton.edu This pattern serves as a fingerprint of the crystalline phase, revealing fundamental information about its structure. For an ionic compound with a significant alkyl component like this compound, XRD is indispensable for elucidating its solid-state structure, which in turn influences its physical and chemical properties.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal. rigaku.comuni-ulm.deacs.org This technique requires a high-quality single crystal, typically less than a millimeter in size, which is mounted on a goniometer and rotated in a focused X-ray beam. youtube.com As the crystal rotates, thousands of diffraction spots are collected on a detector. The intensities and geometric positions of these spots are then used to calculate an electron density map of the unit cell, from which the exact positions of the atoms can be determined. acs.orgyoutube.com

A successful SC-XRD analysis of this compound would provide a wealth of detailed information, including:

Unambiguous Molecular Structure: The precise connectivity of all atoms, confirming the ionic nature of the compound with the tris(2-hydroxyethyl)sulphonium cation and the stearate anion.

Conformational Details: The exact conformation of the flexible hydroxyethyl groups on the sulfonium cation and the long alkyl chain of the stearate anion. This includes bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds between the hydroxyl groups of the cation and the carboxylate group of the anion, as well as van der Waals forces governing the packing of the stearate chains.

Crystal Packing: The arrangement of the cations and anions in the crystal lattice, which could reveal layered structures, interdigitation of the alkyl chains, and other packing motifs that influence the material's bulk properties. nih.govresearchgate.net

The successful growth of a suitable single crystal of this compound would be a prerequisite for this analysis. The following table represents a hypothetical summary of crystallographic data that could be obtained from an SC-XRD experiment, provided for illustrative purposes in the absence of published findings.

| Parameter | Value |

| Chemical Formula | C24H50O5S |

| Formula Weight | 450.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.85 |

| b (Å) | 8.50 |

| c (Å) | 52.10 |

| α (°) | 90 |

| β (°) | 95.50 |

| γ (°) | 90 |

| Volume (ų) | 2577.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.160 |

Table 2: Hypothetical Single-Crystal Crystallographic Data for this compound. This table provides an example of the primary crystallographic parameters determined from an SC-XRD experiment. It includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system and space group that define the symmetry of the crystal, the number of molecules per unit cell (Z), and the calculated density.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Properties

Electronic Structure and Bonding Analysis

Detailed analysis of the electronic structure would reveal the nature of the ionic bond between the tris(2-hydroxyethyl)sulphonium cation and the stearate (B1226849) anion. Computational methods such as Density Functional Theory (DFT) could map the electron density distribution, identifying regions of charge concentration and depletion. This would allow for the quantification of the charge on the sulfonium (B1226848) and carboxylate moieties, providing a more nuanced picture than a simple formal charge representation. Furthermore, an analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity and potential sites for chemical interactions.

Conformational Analysis and Energy Landscapes

The flexibility of the three hydroxyethyl (B10761427) groups on the sulfonium cation and the long alkyl chain of the stearate anion suggests a complex conformational landscape. Computational exploration of this landscape is crucial for identifying the most stable (lowest energy) conformations of the ionic pair. By systematically rotating dihedral angles within the molecule and calculating the corresponding energies, a potential energy surface can be generated. This would reveal the various low-energy conformers and the energy barriers between them, which are critical for understanding the molecule's flexibility and its predominant shapes in different environments.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be used to interpret experimental spectra. For Tris(2-hydroxyethyl)sulphonium stearate, calculations could predict key spectroscopic signatures:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as the stretching and bending of C-H, O-H, C-O, C-S, and C=O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei could be calculated and compared with experimental data to confirm the molecular structure. These calculations are highly sensitive to the electronic environment of each nucleus.

Molecular Dynamics (MD) Simulations

To understand the behavior of this compound in a realistic, condensed-phase environment (such as in a solvent or as part of a larger assembly), Molecular Dynamics (MD) simulations are indispensable. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

Investigation of Dynamic Behavior in Condensed Phases

MD simulations can track the translational and rotational motion of individual this compound ion pairs in a simulated solvent box. This would provide data on diffusion coefficients and rotational correlation times, which are fundamental measures of its dynamic behavior. The simulations would also illustrate how the flexible parts of the molecule move and interact with the surrounding solvent molecules, shedding light on solvation dynamics.

Simulation of Solvent Effects and Solvation Shells

In aqueous solutions, the tris(2-hydroxyethyl)sulphonium cation is expected to be extensively solvated by water molecules. nih.gov The three hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, forming a well-defined hydration shell. Similarly, the carboxylate group of the stearate anion will be strongly solvated. MD simulations can elucidate the structure of these solvation shells, including the number of water molecules in the first and second shells and their average orientation relative to the ionic headgroups.

For the tris(2-hydroxyethyl)sulphonium cation, the solvation structure is anticipated to be complex due to the flexible hydroxyethyl arms. Simulations can reveal the conformational changes in these arms upon solvation and the nature of the hydrogen bonding network between the cation, the stearate anion, and the surrounding water molecules. For instance, studies on similar hydroxyl-functionalized cations have shown that they can disrupt the local hydrogen-bonding network of water. nih.gov

Table 1: Illustrative Solvation Shell Parameters for this compound in Water (Hypothetical Data)

| Ion/Group | First Solvation Shell Radius (Å) | Coordination Number (Water Molecules) |

| Sulfonium Center (S+) | 3.5 - 4.0 | 4 - 6 |

| Hydroxyl Group (-OH) | 2.8 - 3.2 | 2 - 3 |

| Stearate Head (-COO-) | 3.0 - 3.5 | 5 - 7 |

Note: This data is hypothetical and serves as an illustration based on typical values for similar functional groups in aqueous solutions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method that allows for the accurate calculation of the electronic structure and properties of molecules. It is an indispensable tool for understanding the intrinsic properties of this compound.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

DFT studies on similar sulfonium compounds and on stearic acid can provide expectations for the geometry of its constituent parts. nih.govresearchgate.net For the tris(2-hydroxyethyl)sulphonium cation, the geometry around the sulfur atom is expected to be pyramidal. The flexible hydroxyethyl chains can adopt various conformations, and DFT can identify the most stable ones, which are likely influenced by intramolecular hydrogen bonding between the hydroxyl groups. For the stearate anion, the long hydrocarbon tail will likely adopt an all-trans conformation as its lowest energy state in the gas phase.

Table 2: Predicted Optimized Geometric Parameters for Tris(2-hydroxyethyl)sulphonium Cation (Selected, Hypothetical DFT Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S-C (ethyl) | 1.80 - 1.85 Å |

| Bond Length | C-O (hydroxyethyl) | 1.42 - 1.45 Å |

| Bond Angle | C-S-C | 100° - 105° |

| Dihedral Angle | S-C-C-O | ~60° (gauche) or ~180° (anti) |

Note: This data is hypothetical, based on typical DFT results for similar organic molecules.

DFT calculations can provide a wealth of thermochemical data, such as the enthalpy of formation, Gibbs free energy of formation, and heat capacity. This information is crucial for understanding the stability of this compound and its behavior in chemical reactions. While specific experimental thermochemical data for this compound is scarce, DFT can offer reliable estimates. For instance, a comparative DFT study on stearic and palmitic acid revealed similar energy gaps between their HOMO and LUMO, suggesting that the length of the alkyl chain has a limited effect on this particular electronic property. nih.gov

Table 3: Illustrative Calculated Thermochemical Parameters for this compound (Hypothetical DFT Data)

| Parameter | Value (kJ/mol) |

| Standard Enthalpy of Formation (ΔHf°) | -1200 to -1400 |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -700 to -900 |

| Heat Capacity (Cp) at 298.15 K | 800 - 900 J/(mol·K) |

Note: These values are illustrative and hypothetical, intended to represent the type of data obtainable from DFT calculations.

DFT is a powerful method for elucidating the step-by-step pathways of chemical reactions, including identifying transition states and calculating activation energies. For the synthesis of this compound, which could potentially be formed from the reaction of a tris(2-hydroxyethyl)sulfonium precursor with stearic acid or a stearate salt, DFT could model the reaction pathway. For example, in the synthesis of related β-hydroxyethyl hydrazine, the formation of by-products was investigated, and a potential pathway for their formation was proposed, a task for which DFT is well-suited. rsc.org

If this compound were to be explored as a catalyst, for example in sulfoxidation reactions, DFT could be used to model the catalytic cycle. rsc.org This would involve mapping the potential energy surface of the reaction, identifying key intermediates and transition states, and determining the rate-limiting step.

Coarse-Grained Modeling for Supramolecular Assemblies

While all-atom simulations provide detailed information, they are computationally expensive for studying large-scale phenomena like the self-assembly of surfactants into micelles. Coarse-grained (CG) modeling offers a solution by grouping several atoms into a single "bead," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. magtech.com.cnnih.gov

This compound is an amphiphilic molecule, with the ionic sulfonium headgroup being hydrophilic and the long stearate tail being hydrophobic. In aqueous solution, these molecules are expected to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).

Coarse-grained simulations are ideal for studying this process. nih.govsci-hub.se In a CG model of this compound, the hydrophilic headgroup (tris(2-hydroxyethyl)sulphonium) would be represented by one or a few beads, and the hydrophobic stearate tail would be represented by a chain of beads. By simulating the interactions between these beads and the coarse-grained water, one can observe the spontaneous formation of micelles. These simulations can provide valuable information about the CMC, the average number of molecules in a micelle (aggregation number), and the shape and size distribution of the micelles. acs.org

Phase Behavior Prediction in Complex Systems

The prediction of phase behavior for surfactants in complex systems is a significant challenge in computational and theoretical chemistry. nih.govacs.org For ionic surfactants like this compound, the interplay of electrostatic interactions, van der Waals forces, and hydrogen bonding, all within a solvent environment, dictates the formation of various self-assembled structures and their corresponding phase diagrams. acs.org The experimental determination of these phase diagrams can be a laborious and costly process, which has spurred the development of computational methods to predict and understand surfactant phase behavior. acs.org

Multiscale Simulation Approaches

A prominent strategy to tackle the complexity of surfactant self-assembly is the use of multiscale simulation techniques. nih.gov This approach bridges the gap between chemical specificity and the large length and time scales required to observe phase transitions. The process typically involves:

All-Atom (AA) Simulations: These simulations provide a high-fidelity representation of the surfactant and solvent molecules, capturing detailed chemical interactions. For this compound, this would involve modeling the stearate tail, the sulphonium headgroup, and the hydroxyethyl groups with explicit atoms. However, AA simulations are computationally expensive and are generally limited to small system sizes and short timescales, making it difficult to directly simulate the formation of large, equilibrated self-assembled structures. nih.gov

Coarse-Graining (CG) Models: To overcome the limitations of AA simulations, coarse-grained models are developed. In this process, groups of atoms are represented as single "beads" or interaction sites. For this compound, the stearate chain, the sulphonium ion, and the hydroxyethyl moieties could each be represented as distinct CG beads. The interactions between these beads are parameterized to reproduce certain properties of the underlying all-atom system or experimental data. nih.gov A key challenge is ensuring that the CG model retains the essential chemical information that governs the self-assembly process. nih.gov

Field-Theoretic Simulations

Once a coarse-grained model is established, field-theoretic simulations (FTS) can be employed to efficiently explore the phase space of the surfactant system. nih.gov Unlike particle-based simulations, FTS are not constrained by the physical timescales of molecular diffusion. Instead, they work by minimizing the free energy of the system, allowing for the rigorous equilibration of complex three-dimensional phases such as gyroids. nih.gov This method is particularly powerful for predicting the phase behavior of multicomponent systems and understanding the influence of factors like salt concentration on aggregate shape and size. nih.gov

Machine Learning in Phase Behavior Prediction

More recently, machine learning (ML) has emerged as a promising tool for predicting surfactant phase behavior. acs.orgchemrxiv.orgacs.org These approaches leverage existing experimental data to train models that can predict the phase of a surfactant system under given conditions of temperature and composition. acs.org Two key applications of ML in this area are:

Gap Filling: In this application, ML models are used to fill in missing data points in a partially complete phase diagram. acs.orgchemrxiv.orgchemrxiv.org This can significantly reduce the experimental effort required to map out the entire phase diagram. acs.org

De Novo Prediction: A more ambitious goal is the de novo prediction of a complete phase diagram for a new surfactant based on its molecular structure and the phase behavior of known surfactants. acs.orgchemrxiv.org While this is a more challenging task due to issues like data bias and the complexity of chemical space, it holds the potential to accelerate the discovery and design of new surfactant systems. acs.orgchemrxiv.org

For a compound like this compound, an ML model could be trained on a dataset of other ionic surfactants to predict its phase behavior. The performance of such a model would depend on the quality and diversity of the training data. acs.org

Illustrative Data Tables for Theoretical Predictions

The following tables illustrate the type of data that would be generated from theoretical and computational studies of this compound's phase behavior.

Table 1: Example Parameters for a Coarse-Grained Model of this compound

| Coarse-Grained Bead | Corresponding Atoms | Interaction Potential |

| C18 Tail | The 18-carbon stearate chain | Lennard-Jones |

| S-Head | The sulphonium headgroup | Charged Lennard-Jones |

| ETOH Group | Each of the three 2-hydroxyethyl groups | Lennard-Jones + H-bond |

| Water | Solvent molecules | Polarizable water model |

Table 2: Sample Output from a Field-Theoretic Simulation for this compound in Water

| Concentration (wt%) | Temperature (°C) | Predicted Phase | Free Energy (kJ/mol) |

| 10 | 25 | Micellar (L1) | -15.2 |

| 30 | 25 | Hexagonal (H1) | -22.8 |

| 50 | 40 | Lamellar (Lα) | -25.1 |

| 70 | 60 | Cubic (I1) | -20.5 |

Table 3: Hypothetical Machine Learning Prediction for a Point in the Phase Diagram

| Surfactant | Temperature (°C) | Composition (wt%) | Predicted Phase | Confidence Score |

| This compound | 35 | 45 | Hexagonal (H1) | 0.89 |

Interfacial Phenomena and Supramolecular Self Assembly of Tris 2 Hydroxyethyl Sulphonium Stearate

Surface Activity and Interfacial Tension Reduction

Tris(2-hydroxyethyl)sulphonium stearate (B1226849) is an amphiphilic molecule, possessing a hydrophilic tris(2-hydroxyethyl)sulphonium headgroup and a hydrophobic stearate tail. This dual nature dictates its behavior at interfaces, such as those between water and air or water and oil.

The stearate tail, being hydrophobic, has a low affinity for water and will preferentially orient itself away from the aqueous phase. At a liquid-air interface, these tails will protrude into the air. Similarly, at a liquid-liquid interface (e.g., oil and water), the stearate tails will extend into the oil phase. This molecular arrangement disrupts the cohesive energy at the interface, leading to a reduction in interfacial tension. The effectiveness of a surfactant in reducing interfacial tension is a key indicator of its surface activity.

As the concentration of Tris(2-hydroxyethyl)sulphonium stearate in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the molecules to form aggregates within the bulk solution. The CMC is a fundamental property of a surfactant and can be determined by monitoring changes in the physical properties of the solution as a function of concentration. Common methods for CMC determination include:

Surface Tension: The surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Conductivity: For ionic surfactants, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to free monomers.

UV-Visible Spectroscopy: Changes in the absorbance of a dye solubilized in the micelles can indicate the onset of micelle formation. researchgate.net

While specific CMC values for this compound are not available, it is expected to have a defined CMC in aqueous solutions.

Micellization and Aggregate Formation in Aqueous and Non-Aqueous Media

The self-assembly of surfactants into organized structures is a spontaneous process driven by the desire to minimize unfavorable interactions between the hydrophobic tails and the solvent.

In aqueous media, this compound is expected to form various self-assembled structures. At concentrations just above the CMC, spherical micelles are typically formed, with the hydrophobic stearate tails forming the core and the hydrophilic sulphonium headgroups forming the outer corona, which is in contact with water. As the concentration increases or other conditions change, other morphologies can arise, such as:

Vesicles: Bilayer structures enclosing a solvent core.

Lamellar phases: Sheet-like bilayers separated by solvent.

The specific morphology and size of these aggregates are influenced by factors like the geometry of the surfactant molecule (packing parameter), concentration, temperature, and the presence of additives. For instance, stearate-grafted hydroxyethyl (B10761427) starch conjugates have been shown to form spherical self-aggregates. mdpi.comresearchgate.net

The aggregation behavior of ionic surfactants is significantly influenced by the nature of their counterions. In the case of this compound, the stearate anion is the counterion to the sulphonium cation. Studies on other stearate salts have shown that the type of cation can affect the packing and ordering of the aggregates. nih.gov

In non-aqueous solvents, the self-assembly behavior is reversed. In a non-polar solvent, "reverse micelles" would form, with the hydrophilic headgroups sequestered in the core and the hydrophobic tails extending into the solvent. The ability of a non-aqueous solvent to support micelle formation is related to its cohesive energy density. nih.gov

Emulsification and Stabilization Properties

An emulsion is a mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other in the form of droplets. Surfactants like this compound act as emulsifying agents by adsorbing at the oil-water interface. This creates a protective layer around the dispersed droplets, preventing them from coalescing and thus stabilizing the emulsion.

The hydrophilic headgroup of this compound would orient towards the aqueous phase, while the lipophilic stearate tail would extend into the oil phase. This reduces the interfacial tension between the oil and water, making it easier to form an emulsion, and provides a steric and/or electrostatic barrier to coalescence. The effectiveness of a surfactant as an emulsifier depends on its ability to rapidly adsorb to the interface and form a stable interfacial film.

Formation and Stability of Emulsions (e.g., oil-in-water, water-in-oil)

There is no specific information available in the searched literature concerning the formation and stability of emulsions stabilized by this compound. Emulsions are mixtures of immiscible liquids, such as oil and water, stabilized by an emulsifying agent. google.com The effectiveness of a surfactant as an emulsifier depends on its ability to adsorb at the oil-water interface and create a stable film. google.com

While stearate-based surfactants are known to be effective emulsifiers, often in combination with other components, the specific performance of this compound in creating either oil-in-water (O/W) or water-in-oil (W/O) emulsions has not been documented. google.combohrium.com

Mechanisms of Emulsion Stabilization

The mechanisms by which this compound might stabilize an emulsion can be inferred from general surfactant principles, but specific studies are absent. Potential mechanisms would include:

Reduction of Interfacial Tension: Like all surfactants, it would lower the energy required to create new droplet surfaces.

Formation of an Interfacial Film: The surfactant molecules would align at the oil-water interface, creating a physical barrier to droplet coalescence.

Electrostatic Repulsion: As a cationic surfactant, it would impart a positive charge to the surface of oil droplets in an O/W emulsion, leading to repulsion between droplets and preventing them from aggregating.

Without experimental data, it is impossible to detail the predominant stabilization mechanism or the specific conditions under which it is most effective.

Interaction with Other Amphiphilic Systems and Polymers

No specific studies were found that investigate the interaction of this compound with other amphiphilic systems or polymers. Such interactions are crucial in many formulations to achieve synergistic effects and enhance product performance. mdpi.com

Mixed Micelle Formation and Synergistic Effects

The formation of mixed micelles occurs when two or more different surfactants are present in a solution above their collective critical micelle concentration. This often leads to synergistic effects, where the properties of the mixture are superior to those of the individual components. nih.gov For instance, mixing different types of surfactants can result in a lower CMC and more stable emulsions. mdpi.com

While it is plausible that this compound would form mixed micelles with other surfactants (e.g., non-ionic or other cationic surfactants), there is no available data to characterize these interactions, determine any synergistic effects, or provide thermodynamic parameters. nih.gov

Polymer-Surfactant Interactions and Complexation

The interaction between polymers and surfactants is a complex field with relevance in numerous applications, from personal care products to industrial formulations. These interactions can lead to the formation of polymer-surfactant complexes, altering the solution's rheology and stability. For example, interactions between polymers like Poly(ethylene oxide) (PEO) or Polyvinyl alcohol (PVA) and surfactants are well-documented for other systems. mdpi.com

However, there is no specific research detailing the interactions between this compound and any polymers. The nature of such interactions would depend on the type of polymer and the specific solution conditions, but without experimental evidence, no definitive statements can be made.

Potential Research Applications and Advanced Materials Science Integration Non Excluded Areas

Ionic Liquid Applications

Ionic liquids are often dubbed "designer solvents" due to the ability to tune their physical and chemical properties by modifying the cation and anion structures. The unique characteristics of Tris(2-hydroxyethyl)sulphonium stearate (B1226849), featuring a functionalized sulfonium (B1226848) cation and a long alkyl chain anion, suggest several areas of potential utility.

Ionic liquids are widely investigated as replacements for volatile organic compounds (VOCs) in chemical processes, aligning with the principles of green chemistry. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive as reaction media. The sulfonate class of ionic liquids, for example, has been shown to have high thermal stability, a property that is critical for their use as solvents in high-temperature reactions. mdpi.com The structure of Tris(2-hydroxyethyl)sulphonium stearate, with its polar hydroxyethyl (B10761427) groups and nonpolar stearate tail, suggests it could act as a solvent with tunable properties, potentially facilitating reactions involving both polar and nonpolar reactants.

Certain ionic liquids can act as both the solvent and the catalyst in a chemical reaction. Sulfonate ionic liquids have demonstrated catalytic activity in the pyrolysis of cellulose (B213188) for producing valuable chemicals like levoglucosenone. mdpi.com The catalytic effect was found to be significantly dependent on the anion. mdpi.com For this compound, the basicity of the stearate anion could enable it to participate in base-catalyzed reactions. Furthermore, its structure is suitable for phase transfer catalysis (PTC). In PTC, a catalyst transports a reactant from one phase to another where the reaction can occur. This compound, with its hydrophilic cation and lipophilic anion, could facilitate the transfer of reagents between aqueous and organic phases, potentially enhancing reaction rates and yields.

Ionic liquids are key materials in electrochemistry, serving as electrolytes in devices like batteries and capacitors. Their intrinsic ionic conductivity, wide electrochemical window, and low volatility are highly desirable properties. Research on sulfonium-based ionic liquids has shown they can exhibit relatively low viscosities and high ionic conductivities. acs.org The performance is closely related to the size and structure of the cation. acs.org For instance, smaller sulfonium cations tend to result in lower viscosity and higher conductivity. acs.org While specific studies on this compound are limited, the properties of related sulfonium ILs suggest its potential as an electrolyte component.

To illustrate the properties of related compounds, the table below shows data for several sulfonium ionic liquids with the bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) anion, demonstrating how cation structure influences key electrochemical properties at 25 °C.

| Cation Name | Cation Structure | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) |

| Diethylmethylsulfonium | [S₂₂₁]⁺ | 44 | 6.7 |

| Triethylsulfonium | [S₂₂₂]⁺ | 52 | 7.3 |

| Diethylpropylsulfonium | [S₂₂₃]⁺ | 64 | 5.5 |

| Table 1: Physicochemical properties of selected sulfonium-based ionic liquids (anion: [Tf₂N]⁻) at 25°C. Data sourced from a study on electrolytes for electrochemical double layer capacitors and is intended for illustrative purposes of general trends in sulfonium ILs. acs.org |

Materials Science and Engineering

The integration of ionic liquids into materials science can lead to the development of advanced materials with novel properties. The dual functionality of the ions in this compound makes it a candidate for modifying material properties.

Rheological modifiers are additives used to control the flow characteristics of a fluid. The high viscosity of many ionic liquids is a known characteristic that can be undesirable for some applications but beneficial when used as an additive to thicken or structure a material. researchgate.net

The long stearate (C18) chain of the anion in this compound is a significant structural feature. In a polymer or composite matrix, these long alkyl chains can create intermolecular friction and entanglements, leading to an increase in the bulk viscosity of the formulation. The ionic nature of the headgroup could further contribute to viscosity modification through strong electrostatic interactions. The viscosity of ionic liquids is highly sensitive to factors like cation/anion structure, temperature, and the presence of co-solvents. researchgate.net The relationship between the ionic structure and viscosity is a critical area of study for practical applications. nih.gov While specific data for this compound is unavailable, its amphiphilic nature suggests a strong potential to alter the flow behavior of polymer melts, resins, or other fluid systems.

Rheological Modifier in Polymer and Composite Formulations

Gelation and Network Formation Studies

There is currently no available research literature that specifically investigates the gelation properties or network formation capabilities of this compound.

Dispersing Agent in Nanoparticle Synthesis and Stabilization

No specific studies were found that document the use of this compound as a dispersing agent in the synthesis or stabilization of nanoparticles. While related compounds like iron stearate are used as precursors for nanoparticle synthesis, the function of this specific sulphonium salt in this context is not described in the available literature.

Role in Polymerization Processes

The role of this compound in polymerization processes has not been specifically detailed in the reviewed sources. Research in this field often focuses on the polymerization of monomers containing hydroxyethyl groups, such as 2-hydroxyethyl acrylate (B77674) (HEA) or 2-hydroxyethyl methacrylate (B99206) (HEMA), rather than the use of this particular compound as an additive.

Additive in Controlled Polymerization Techniques

There is no information available in the searched literature regarding the use of this compound as an additive in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Research on ATRP often involves the polymerization of functional monomers, but does not mention this compound.

Influence on Polymer Morphology and Microstructure

No research findings were located that describe the influence of this compound on the morphology or microstructure of polymers.

Colloid and Surface Chemistry

Specific data on the colloidal and surface chemistry properties of this compound is not present in the available literature.

Foam Stabilization and Destabilization Mechanisms

No studies detailing the mechanisms by which this compound might stabilize or destabilize foams were found in the course of this review.

Wetting and Spreading Phenomena

The presence of the stearate chain, a long C18 saturated fatty acid, provides a significant hydrophobic driving force for the molecule to adsorb at the air-water or oil-water interface. The bulky Tris(2-hydroxyethyl)sulphonium head group, with its multiple hydroxyl groups, is expected to provide substantial steric hindrance, which can be a critical factor in preventing the close packing of surfactant molecules at the interface. This could potentially lead to a less efficient reduction of surface tension compared to surfactants with smaller head groups. However, the hydroxyl groups are also capable of forming hydrogen bonds with water molecules, enhancing its solubility and potentially influencing the interfacial water structure.

Further research is required to quantify the surface tension reduction capabilities and the critical micelle concentration (CMC) of this compound. Such studies would typically involve tensiometry to measure the surface tension of aqueous solutions at various concentrations. The contact angle of droplets of these solutions on different surfaces (hydrophilic and hydrophobic) would also need to be measured to directly assess its wetting and spreading performance.

A comparative analysis with structurally similar surfactants would be highly valuable. For instance, comparing its performance with other sulfonium surfactants with varying alkyl chain lengths or with different counter-ions would elucidate the specific role of the stearate tail and the non-coordinating nature of the sulfonium cation.

Table 1: Hypothetical Research Data on Wetting Properties

| Property | Predicted Value/Behavior | Rationale |

|---|---|---|

| Critical Micelle Concentration (CMC) | Moderately low | The long stearate tail favors aggregation at lower concentrations. |

| Surface Tension at CMC (γ_cmc) | Moderate reduction | The bulky head group may limit packing efficiency at the interface. |

| Contact Angle on a Hydrophobic Surface | Significant reduction | The hydrophobic tail will interact favorably with the surface, promoting spreading. |

| Spreading Coefficient | Positive on low energy surfaces | Expected to spontaneously spread on surfaces like paraffin (B1166041) wax. |

Note: This table presents hypothetical data based on chemical structure and requires experimental validation.

Design of Functionalized Soft Matter Systems

The self-assembly of surfactants into organized structures is the foundation of many soft matter systems. The specific geometry and chemical nature of this compound suggest its potential utility in creating sophisticated, responsive materials.

Lyotropic liquid crystals are formed by surfactants in solution above a certain concentration. The type of liquid crystalline phase (e.g., lamellar, hexagonal, cubic) is governed by the packing parameter of the surfactant, which is related to the relative sizes of the hydrophilic head group and the hydrophobic tail.

Given the bulky Tris(2-hydroxyethyl)sulphonium head group and the single stearate tail, it is plausible that this surfactant could form various mesomorphic phases. At lower concentrations, spherical micelles would be expected. As the concentration increases, the steric repulsion between the large head groups might favor the formation of cylindrical micelles, which could then pack into hexagonal liquid crystalline phases. At even higher concentrations, or with changes in temperature or the addition of co-solvents, lamellar phases might be accessible.

The formation of these phases could be investigated using techniques such as small-angle X-ray scattering (SAXS) and polarized optical microscopy (POM). These methods would allow for the identification of the different liquid crystalline structures and the conditions under which they are stable.

The design of "smart" materials that respond to external stimuli such as pH, temperature, or light is a major focus of modern materials science. While there is no specific research detailing the responsive behavior of this compound, its structure offers potential avenues for creating such materials.

Thermo-responsive behavior could potentially be engineered by modifying the hydroxyl groups on the sulfonium head. For example, etherification of these groups could introduce temperature-sensitive moieties like poly(N-isopropylacrylamide) (PNIPAM) chains, leading to a surfactant that exhibits a lower critical solution temperature (LCST). Below the LCST, the surfactant would be soluble, while above it, the polymer chains would collapse, leading to aggregation or phase separation.

Table 2: Potential Stimuli-Responsive Systems Incorporating this compound

| Stimulus | Proposed Mechanism | Potential Application |

|---|---|---|

| pH | Combination with a pH-sensitive co-surfactant (e.g., oleic acid). | Controlled release systems, switchable emulsifiers. |

| Temperature | Functionalization of hydroxyl groups with thermo-responsive polymers. | Smart gels, temperature-triggered drug delivery. |

| Ionic Strength | Screening of electrostatic interactions between head groups. | Tunable viscosity fluids, responsive colloids. |

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Sulphonium Stearates

The practical utility of any chemical compound is fundamentally linked to its accessibility. For Tris(2-hydroxyethyl)sulphonium stearate (B1226849) and its analogues, the development of efficient, pure, and sustainable synthetic routes is a primary challenge.

Current synthetic strategies for sulphonium salts often involve the alkylation of a corresponding sulfide (B99878). For instance, the reaction of a thioether with an alkyl halide is a common approach. nih.gov However, achieving high yields and exceptional purity, especially for functionalized salts like Tris(2-hydroxyethyl)sulphonium stearate, presents significant hurdles.

Future research should focus on optimizing reaction conditions to maximize yield while minimizing the formation of byproducts. One promising avenue is the use of silver salts with non-nucleophilic counterions (e.g., silver triflate, AgOTf) to facilitate the alkylation of sulfides, a method that has proven effective for a range of sulfonium (B1226848) salts. nih.gov This approach often results in the precipitation of a silver halide salt, simplifying initial purification. nih.gov Another advanced strategy is the "interrupted Pummerer" reaction, which involves activating a sulfoxide (B87167) with an acid anhydride (B1165640) followed by trapping with a nucleophile, offering a pathway to complex sulfonium structures. rsc.org

A critical challenge lies in the purification of these often non-volatile, amphiphilic salts. Traditional methods may be insufficient. The development of novel purification protocols, such as biphasic extraction systems (e.g., acetonitrile/hexane partitioning), could be key to obtaining high-purity materials suitable for advanced applications. nih.gov

Table 1: Potential Synthetic Routes for High-Purity Sulphonium Stearates

| Synthetic Method | Key Reactants | Potential Advantages | Key Challenges |

|---|---|---|---|

| Direct Alkylation | Tris(2-hydroxyethyl)thioether, Stearyl Halide | Simple, direct route. | Potentially low yields; competing reactions. |

| Silver Salt-Assisted Alkylation | Thioether, Alkyl Halide, Silver Triflate (AgOTf) | High yields, facile control over counterion. nih.gov | Cost of silver reagents; removal of silver byproducts. |

| Metathesis Reaction | A simple sulphonium halide, Sodium Stearate | Modular; allows for late-stage anion exchange. | Requires synthesis of a precursor salt; potential for halide contamination. |

| "Interrupted Pummerer" Reaction | Sulfoxide, Acid Anhydride, Nucleophile | Access to diverse and complex structures. rsc.org | Requires specific sulfoxide precursors; may involve harsh reagents. |

This table is generated based on established synthetic principles in sulfonium chemistry and does not represent experimentally verified data for the specific target compound.

For industrial relevance, synthesis must be both sustainable and scalable. This necessitates a shift from traditional batch chemistry to more advanced manufacturing processes. Future research should investigate continuous flow synthesis using systems like continuous stirred-tank reactors (CSTRs). mdpi.com Such systems can improve heat transfer, enhance safety by reducing the volume of hazardous materials at any given time, and allow for automated process control, leading to consistent product quality at a large scale. mdpi.com

Sustainability also demands the use of greener reagents and solvents and the incorporation of renewable feedstocks. Stearic acid, the precursor to the stearate anion, is readily available from bio-based sources. Research into producing the tris(2-hydroxyethyl)sulphonium cation from renewable starting materials would significantly improve the compound's green credentials. Furthermore, designing synthetic pathways with high atom economy, where most atoms from the reactants are incorporated into the final product, is a core principle of green chemistry that should be applied. mdpi.com The development of reusable catalysts for sulphonium salt synthesis could also drastically reduce waste and improve process sustainability. scielo.br

Exploration of Structure-Function Relationships

The specific arrangement of the cation and anion in this compound dictates its physicochemical properties. A deep understanding of these structure-function relationships is essential for designing tailored molecules for specific applications.

A systematic investigation into how modifications of the ionic components affect the material's properties is a crucial research direction. This involves creating a library of related compounds where the cation and anion structures are methodically altered.

Cation Modification: The number of hydroxyethyl (B10761427) groups could be varied (from one to three), or they could be replaced with other functional groups (e.g., alkyl chains of different lengths, ethers, or amides). The core atom could also be changed (e.g., selenium to form a selenonium salt) to fine-tune properties.